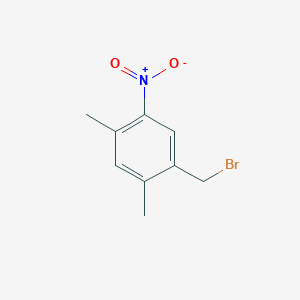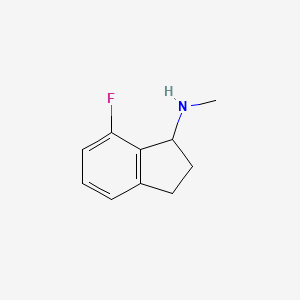
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is a fluorinated amine derivative of indane. This compound is characterized by the presence of a fluorine atom at the 7th position of the indane ring and a methyl group attached to the nitrogen atom. The structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Methylation: The methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or amine positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, alkyl halides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine or alcohol derivatives
Substitution: Azide or alkyl-substituted derivatives
Applications De Recherche Scientifique
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors and its potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its interactions with biological targets.
Industrial Applications: It can be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the amine group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the N-methyl group, which may affect its pharmacological properties.
N-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may influence its binding affinity and selectivity.
7-fluoro-1,2,3,4-tetrahydroquinoline: Contains a similar fluorinated aromatic ring but with a different nitrogen-containing heterocycle.
Uniqueness
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the N-methyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-12-9-6-5-7-3-2-4-8(11)10(7)9/h2-4,9,12H,5-6H2,1H3 |
Clé InChI |
YKFUEWKLMXEMQY-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C1C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


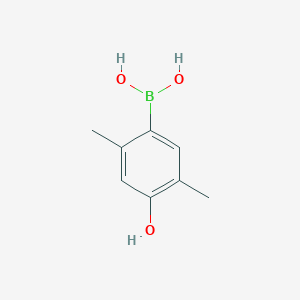
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
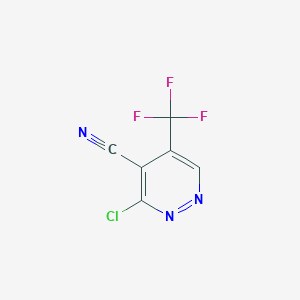

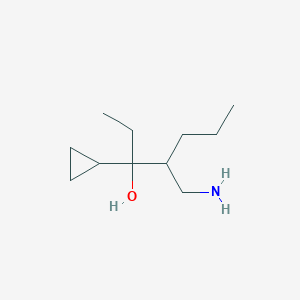
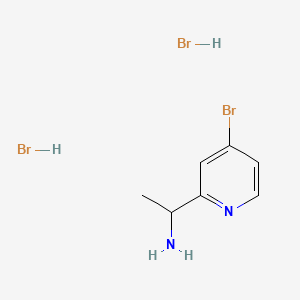
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
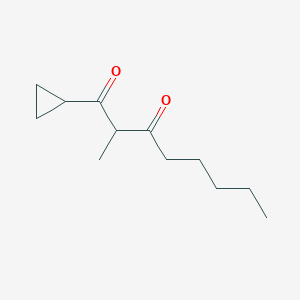
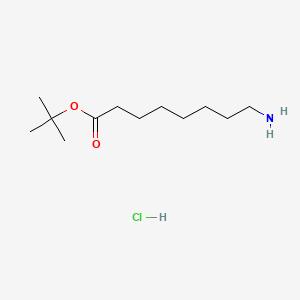
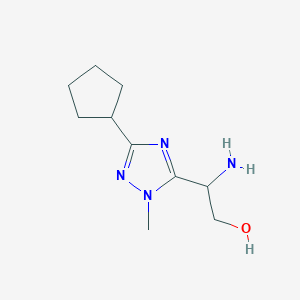
![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)
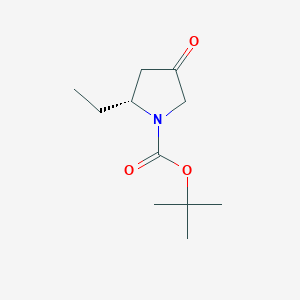
![1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B13472754.png)
